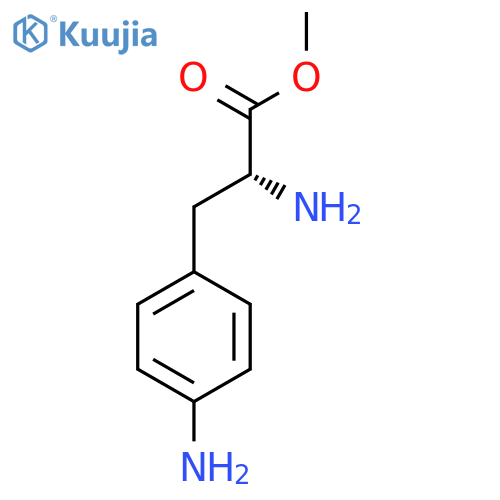Cas no 150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate)

150570-99-3 structure
商品名:(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
- 4-AMINO-D-PHENYLALANINE METHYL ESTER
- D-Phenylalanine,4-amino-, methyl ester
- methyl (2R)-2-amino-3-(4-aminophenyl)propanoate
- D-4-Aminophenylalaninemethyl ester
- 150570-99-3
- AC-13656
- AKOS006292049
- methyl (R)-2-amino-3-(4-aminophenyl)propanoate
- DTXSID20435279
- (R)-Methyl2-amino-3-(4-aminophenyl)propanoate
-
- インチ: 1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1
- InChIKey: VWHHEDIHZWZRTF-SECBINFHSA-N
- ほほえんだ: O(C)C([C@@H](CC1C=CC(=CC=1)N)N)=O
計算された属性
- せいみつぶんしりょう: 194.10600
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 78.3Ų
じっけんとくせい
- 密度みつど: 1.176
- ふってん: 331.1°Cat760mmHg
- フラッシュポイント: 157.1°C
- 屈折率: 1.575
- PSA: 78.34000
- LogP: 1.59310
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194326-1g |
methyl (R)-2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
$729 | 2021-06-09 | |
| Chemenu | CM194326-1g |
methyl (R)-2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
$729 | 2023-02-18 | |
| Alichem | A019110206-1g |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
690.80 USD | 2021-06-17 | |
| Ambeed | A523649-1g |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95+% | 1g |
$622.0 | 2024-04-23 |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate) 関連製品
- 21685-51-8(methyl (2R)-2-amino-3-phenylpropanoate)
- 2577-90-4(L-Phenylalanine methyl ester)
- 20529-91-3(ethyl (2R)-2-amino-3-phenylpropanoate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:150570-99-3)(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

清らかである:99%
はかる:1g
価格 ($):560.0